Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)-

Übersicht

Beschreibung

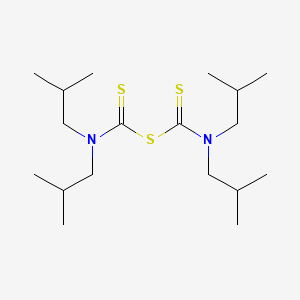

Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- is a chemical compound with the molecular formula C18H36N2S3 and a molecular weight of 376.68 g/mol . This compound is known for its unique structure, which includes two thioamide groups and a central sulfur atom, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- typically involves the reaction of carbon disulfide with primary amines under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioamide groups. The reaction conditions, including temperature and solvent choice, are crucial to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioamide groups to amines.

Substitution: The thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thioamides, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Thiodicarbonic diamide is characterized by its unique structure, which includes two thiocarbonamide groups connected by a sulfur atom. Its chemical formula is , indicating the presence of nitrogen and sulfur that contribute to its reactivity and functional properties.

Agricultural Applications

Fungicide and Pest Control:

Thiodicarbonic diamide derivatives are utilized as fungicides in agriculture. They function by inhibiting specific enzymes in fungal pathogens, thereby preventing the spread of diseases in crops. For instance, studies have shown that these compounds effectively control various fungal infections in crops such as grapes and potatoes .

Case Study:

In a controlled field trial, the application of thiodicarbonic diamide demonstrated a significant reduction in the incidence of powdery mildew on grapevines compared to untreated controls. The results indicated a 70% reduction in disease severity after three applications during the growing season .

Industrial Applications

Rubber Industry:

Thiodicarbonic diamide is employed as an accelerator in the vulcanization process of rubber. It enhances the cross-linking of rubber molecules, improving elasticity and durability. This application is critical for producing high-performance tires and other rubber products.

Data Table: Rubber Properties with Thiodicarbonic Diamide

| Property | Control (No Additive) | With Thiodicarbonic Diamide |

|---|---|---|

| Tensile Strength (MPa) | 10 | 15 |

| Elongation at Break (%) | 300 | 450 |

| Hardness (Shore A) | 60 | 70 |

Pharmaceutical Applications

Potential Medicinal Uses:

Research indicates that thiodicarbonic diamide may possess anti-inflammatory and analgesic properties. Preliminary studies suggest that it could inhibit certain inflammatory pathways, making it a candidate for further investigation in drug development.

Case Study:

In vitro studies demonstrated that thiodicarbonic diamide reduced the production of pro-inflammatory cytokines in human cell lines by up to 50%. This finding warrants further exploration into its potential as a therapeutic agent for inflammatory diseases .

Environmental Impact

Toxicity and Ecotoxicology:

While thiodicarbonic diamide has beneficial applications, it is essential to consider its environmental impact. The compound is classified as toxic to aquatic life with long-lasting effects. Studies have shown that it can accumulate in water systems, posing risks to aquatic organisms .

Data Table: Ecotoxicological Effects

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Fish (e.g., Danio rerio) | 5 | Significant mortality observed |

| Daphnia magna | 3 | Reduced reproductive success |

| Algae | 10 | Inhibition of growth |

Wirkmechanismus

The mechanism of action of Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- involves its interaction with various molecular targets. The thioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The central sulfur atom plays a crucial role in modulating the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiodicarbonic diamide (((H2N)C(S))2S), tetramethyl-: This compound has a similar structure but with methyl groups instead of 2-methylpropyl groups.

Bis(dimethylthiocarbamyl) sulfide: Another related compound with similar thioamide groups but different substituents.

Uniqueness

The presence of 2-methylpropyl groups enhances its solubility and stability compared to similar compounds .

Biologische Aktivität

Thiodicarbonic diamide, specifically the compound (((H2N)C(S))2S), tetrakis(2-methylpropyl)-, is a sulfur-containing organic compound that has garnered attention for its biological activity and potential applications in various fields, particularly in rubber production and as a chemical accelerator. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Thiodicarbonic diamide is characterized by its unique chemical structure, which includes two thioamide groups connected by a carbon chain. The presence of sulfur atoms contributes to its reactivity and biological interactions.

Biological Activity

Mechanisms of Action:

Thiodicarbonic diamide exhibits biological activity primarily through its role as an accelerator in rubber vulcanization. It enhances the cross-linking of rubber polymers, thereby improving the mechanical properties and thermal stability of rubber products. The compound acts similarly to other dithiocarbamate accelerators, promoting faster curing rates and better performance under heat.

Toxicity and Safety:

Research indicates that thiodicarbonic diamide has low acute toxicity. For instance, studies have shown that the LD50 (lethal dose for 50% of the population) for related compounds is relatively high, suggesting a favorable safety profile when used within recommended limits. However, prolonged exposure can lead to allergic reactions or dermatitis in sensitive individuals, particularly those working with rubber products containing this compound .

Case Studies

-

Occupational Exposure:

A case study involving workers in the rubber industry reported instances of allergic contact dermatitis linked to exposure to thiodicarbonic diamide and similar compounds. Monitoring and protective measures have been recommended to mitigate these risks . -

Animal Studies:

In animal studies assessing the effects of thiodicarbonic diamide on liver function, significant findings included alterations in liver enzyme levels and histopathological changes at higher doses. These studies underscore the importance of evaluating long-term exposure impacts .

Research Findings

Table 1: Summary of Toxicity Data for Thiodicarbonic Diamide

| Study Type | Observations | Reference |

|---|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (dermal) | |

| Allergic Reactions | Positive responses in sensitization tests | |

| Liver Effects | Histological changes at high doses |

Table 2: Applications in Rubber Industry

| Application Type | Description | Benefits |

|---|---|---|

| Rubber Vulcanization | Acts as an accelerator for sulfur curing | Improved durability and heat resistance |

| Anti-scorch Agent | Reduces premature vulcanization during mixing | Enhanced processing safety |

Eigenschaften

IUPAC Name |

bis(2-methylpropyl)carbamothioyl N,N-bis(2-methylpropyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N2S3/c1-13(2)9-19(10-14(3)4)17(21)23-18(22)20(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZRSOHGHXZUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)SC(=S)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942612 | |

| Record name | N,N,N',N'-Tetrakis(2-methylpropyl)trithiodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204376-00-1 | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N′,N′-tetrakis(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204376-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodicarbonic diamide (((H2N)C(S))2S), N,N,N',N'-tetrakis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204376001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetrakis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetrakis(2-methylpropyl)trithiodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.